

Comprehensive Technical Guide: Role of Sulfur in Phenolic Compounds for Drug Development

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Introduction to Sulfur-Containing Phenolic Compounds

Sulfur-containing phenolic compounds represent a specialized class of phytochemicals that combine the redox-active properties of phenols with the versatile chemistry of sulfur, creating molecules with significant potential in pharmaceutical development and therapeutic applications. These hybrid compounds occur naturally in various sources, including garlic, onions, cruciferous vegetables, and marine organisms, while also being synthesized to enhance their bioavailability and biological activity. The **strategic incorporation** of sulfur into phenolic structures leads to unique chemical properties that profoundly influence their mechanism of action in biological systems, particularly in modulating oxidative stress responses and interacting with key cellular signaling pathways. Recent research has illuminated how these compounds function beyond simple antioxidants, acting as **redox modulators** that can activate cellular defense mechanisms through specific molecular targets [1].

The significance of sulfur-phenolic hybrids in drug discovery stems from their ability to influence critical biological processes, including phase II enzyme induction, antioxidant response element activation, and inflammatory pathway modulation. Unlike conventional phenolics, sulfur-containing variants often demonstrate **enhanced bioavailability** and **tissue retention**, addressing key limitations that have hampered the therapeutic development of natural phenolic compounds. Furthermore, the sulfur moiety enables unique reaction chemistries with biological thiols and metal centers, expanding their molecular targets beyond those typically accessible to purely phenolic structures. This comprehensive review examines the chemical

diversity, biological mechanisms, analytical approaches, and experimental protocols relevant to these compounds, providing researchers with the technical foundation needed to advance their pharmaceutical development [2] [3].

Chemical Diversity and Structural Categories

Sulfur-containing phenolic compounds encompass several distinct structural classes based on the oxidation state of sulfur and its positioning within the phenolic framework. These structural variations profoundly influence their chemical reactivity, physicochemical properties, and biological activity, creating a diverse landscape for pharmaceutical exploration. The major structural categories include:

- **Sulfated Phenolics:** Characterized by a sulfate group ($-\text{OSO}_3^-$) esterified to the phenolic hydroxyl, these compounds represent common **phase II metabolites** of dietary phenolics. Sulfation dramatically increases water solubility and influences membrane transport and receptor interactions. Recent analytical studies have identified numerous sulfated phenolic acids in marine organisms, with green algae (Chlorophyta) exhibiting particularly high abundances [4].
- **Thioether-Linked Hybrids:** These compounds feature sulfur bridges connecting phenolic units or linking phenolics to other structural domains. A notable example includes benzophenone-diketopiperazine hybrids connected via thioether linkers isolated from cave soil-derived fungi, demonstrating **structural novelty** with potential pharmaceutical value [5].
- **Sulfoxide-Containing Phenolics:** Incorporating sulfinyl groups ($\text{S}=\text{O}$), these structures demonstrate natural chirality and often exhibit enhanced biological activity. Compound 2 from *Aspergillus fumigatus* GZWMJZ-152 represents a rare naturally occurring sulfoxide-containing phenolic that was resolved into enantiomerically pure forms [5].
- **Alkyl Phenol Sulfonates and Thiosulfonates:** Synthetic derivatives featuring sulfonate ($-\text{SO}_3^-$) or thiosulfonate ($-\text{SSO}_2^-$) groups attached to phenolic rings through alkyl spacers. Systematic studies have demonstrated that replacing sulfonate with thiosulfonate and increasing ortho-tert-butyl substitutions enhances **antioxidant potency** in experimental systems [3].

Table 1: Structural Categories of Sulfur-Containing Phenolic Compounds

Structural Category	Sulfur Oxidation State	Key Characteristics	Representative Examples
Sulfated Phenolics	+6	High water solubility, phase II metabolites, common in marine organisms	4-Hydroxyphenylacetic acid sulfate, Dihydroxyphenylpropionic acid sulfate
Thioether-Linked Hybrids	-2	Stable sulfur bridges, connects diverse structural domains	Benzophenone-diketopiperazine hybrids from fungi
Sulfoxide-Containing	+4	Chiral centers, enhanced redox activity, often enantiomerically pure	Sulfoxide-containing compounds from <i>Aspergillus fumigatus</i>
Alkyl Sulfonates/Thiosulfonates	+4/+2	Synthetic derivatives, tunable antioxidant activity	Sodium 4-hydroxyphenyl propyl sulfonates and thiosulfonates

The structural diversity of sulfur-containing phenolics is further enhanced by variations in the phenolic backbone itself, which can range from simple phenolic acids to complex flavonoids and polyphenolic systems. This **structural versatility** enables fine-tuning of physicochemical properties including log P, solubility, and molecular geometry, all critical parameters in drug design. The counterions of synthesized sulfated phenolics also merit careful attention, as potassium salts are frequently formed during synthesis and can be misidentified as free acids without comprehensive characterization [6].

Biological Activities and Molecular Mechanisms

Redox Modulation and Antioxidant Mechanisms

Sulfur-containing phenolic compounds exhibit complex redox behavior that extends beyond conventional hydrogen donation mechanisms associated with standard antioxidants. These compounds participate in

sophisticated redox cycles that involve reversible oxidation of both the phenolic hydroxyl and sulfur moieties, enabling them to function as versatile redox sensors and catalysts within biological systems. The antioxidant efficacy of these compounds has been systematically demonstrated to increase with structural modifications such as replacement of sulfonate groups with thiosulfonates and addition of tert-butyl groups at ortho positions, highlighting the importance of strategic molecular design [3].

The antioxidant mechanisms of sulfur-phenolic hybrids include:

- **Reactive Species Scavenging:** Effective elimination of diverse reactive oxygen and nitrogen species, with thiosulfonate derivatives demonstrating superior activity against hydroxyl radicals and peroxynitrite compared to their sulfonate analogs.
- **Metal Chelation:** Coordination with transition metal ions that catalyze free radical generation, particularly copper and iron centers, preventing Fenton chemistry and metal-induced oxidation processes.
- **Redox Signaling Modulation:** Interaction with cellular redox sensors including the Keap1/Nrf2 system and NF- κ B pathway, influencing the expression of endogenous antioxidant enzymes and cytoprotective proteins.
- **Synergistic Reactivity:** Cooperative action between phenolic and sulfur moieties that enhances overall antioxidant capacity, as evidenced by oxygen radical absorbance capacity (ORAC) values up to $6.14 \pm 0.35 \mu\text{mol TE}/\mu\text{mol}$ for specific fungal-derived compounds [5].

Modulation of Nrf2 and Related Signaling Pathways

The Keap1/Nrf2/ARE signaling axis represents a primary molecular target for sulfur-containing phenolic compounds, mediating many of their cytoprotective and chemopreventive effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. **Electrophilic compounds** or **oxidative stress** can modify critical cysteine residues on Keap1, leading to Nrf2 stabilization and translocation to the nucleus where it activates antioxidant response element (ARE)-driven gene expression [1] [7].

Sulfur-containing phenolics influence this pathway through multiple mechanisms:

- **Keap1 Cysteine Modification:** Direct interaction with sensor cysteines on Keap1 through redox reactions or covalent modification, disrupting the Keap1-Nrf2 complex and enabling Nrf2 accumulation.
- **Reactive Sulfur Species Generation:** Metabolic conversion to **redox-active sulfur metabolites** including hydrogen sulfide (H_2S) and persulfides, which themselves activate the Nrf2 pathway

through sulfide signaling mechanisms.

- **Kinase Pathway Modulation:** Indirect influence on Nrf2 stability and nuclear translocation through modulation of upstream kinases including PKC, GSK-3 β , and MAPKs.
- **Epigenetic Regulation:** Alteration of histone acetylation and methylation patterns at ARE-containing gene promoters, facilitating enhanced transcription of cytoprotective genes.

The dual role of Nrf2 in both cancer prevention and progression underscores the importance of contextual therapeutic application. While Nrf2 activation can protect normal tissues from carcinogenesis, excessive activation in established tumors may promote cancer cell survival and therapeutic resistance [7]. This nuanced relationship highlights the need for precisely tuned modulation rather than blanket activation or inhibition of the pathway.

Anti-inflammatory and Immunomodulatory Effects

Sulfur-containing phenolic compounds demonstrate significant anti-inflammatory activity, largely mediated through modulation of key inflammatory signaling pathways. These compounds have shown particular efficacy in suppressing the TLR/NF- κ B/NLRP signaling cascade, a central driver of inflammatory responses that is increasingly implicated in cancer progression and therapy resistance. The **multi-targeting capability** of sulfur-phenolic hybrids enables simultaneous intervention at multiple points in these interconnected pathways, potentially overcoming the limitations of single-target approaches [8].

The molecular mechanisms underlying their anti-inflammatory effects include:

- **NF- κ B Pathway Inhibition:** Suppression of I κ B phosphorylation and degradation, preventing nuclear translocation of NF- κ B and subsequent expression of pro-inflammatory cytokines and chemokines.
- **NLRP3 Inflammasome Regulation:** Inhibition of inflammasome assembly and caspase-1 activation, reducing maturation and secretion of IL-1 β and IL-18.
- **Cytokine Signaling Modulation:** Downregulation of pro-inflammatory mediators including TNF- α , IL-6, and COX-2 while potentially enhancing anti-inflammatory cytokine production.
- **Cellular Redox Balance:** Restoration of physiological redox homeostasis in immune cells, influencing activation thresholds and signaling fidelity in inflammatory pathways.

The anti-inflammatory potency of these compounds is structure-dependent, with specific sulfur-containing alkyl phenols demonstrating maximal activity in carrageenan-induced inflammation models when featuring a single tert-butyl group at the ortho-position [3]. This structure-activity relationship highlights the importance of molecular design in optimizing therapeutic efficacy.

Analytical Methods and Characterization Techniques

Comprehensive Profiling of Sulfated Phenolic Compounds

The analysis of sulfur-containing phenolic compounds presents unique challenges due to their structural diversity, polarity range, and labile character. Advanced analytical workflows have been developed to address these challenges, enabling comprehensive characterization of complex biological samples. A structure-based data processing workflow has been specifically designed for the identification of sulfated phenolic compounds in marine organisms, revealing distinct taxonomic patterns across green, brown, and red algae [4].

The key components of an effective analytical approach include:

- **Extraction Optimization:** Utilization of acetone/water/acetic acid (70:29.5:0.5, v/v/v) systems for efficient extraction while preserving structural integrity of labile sulfated compounds.
- **Chromatographic Separation:** Application of reversed-phase UHPLC with C18 columns using gradient elution with acidified water and acetonitrile or methanol for high-resolution separation of sulfated metabolites.
- **High-Resolution Mass Spectrometry:** Employment of Orbitrap or Q-TOF mass analyzers for accurate mass determination, enabling elemental composition assignment and differentiation of isobaric compounds.
- **Tandem MS Fragmentation:** Acquisition of CID or HCD fragmentation spectra to generate structural fingerprints through characteristic neutral losses (e.g., $\text{SO}_3 = 79.9568 \text{ Da}$) and fragment ions.
- **Multidimensional Data Analysis:** Implementation of both targeted and untargeted processing workflows, incorporating isotope pattern matching, fragment ion analysis, and database searching for comprehensive compound annotation.

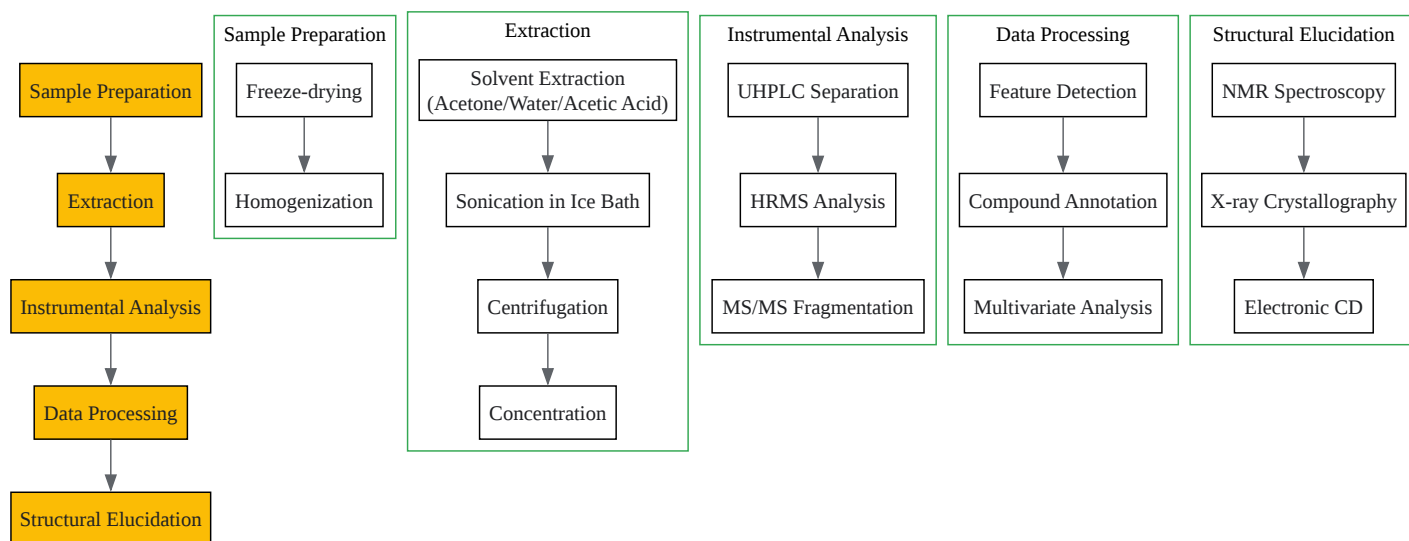
This integrated approach has demonstrated that **sulfated phenolics** frequently outnumber their non-sulfated counterparts in marine organisms, underscoring the importance of specialized analytical methods for this compound class [4]. The workflow successfully differentiates phenolic profiles across seaweed taxa, with green algae exhibiting the highest abundance of phenol and phenolic acid sulfates, while brown algae are characterized by predominance of phlorotannins.

Structural Elucidation and Absolute Configuration Determination

Complete structural characterization of sulfur-containing phenolic compounds often requires complementary techniques beyond mass spectrometry, particularly for novel structures and chiral centers. The structural elucidation workflow typically includes:

- **NMR Spectroscopy:** Comprehensive 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, HMBC) for complete atom connectivity assignment, with special attention to chemical shift changes induced by sulfation.
- **X-ray Crystallography:** Definitive structural determination for crystalline compounds, providing bond lengths, angles, and overall molecular conformation.
- **Electronic Circular Dichroism:** Experimental ECD measurements coupled with computational calculations for determination of absolute configuration of chiral compounds, particularly those with sulfoxide groups.
- **Vibrational Spectroscopy:** IR and Raman spectroscopy for functional group identification, with characteristic sulfate vibrations appearing in specific spectral regions.

The critical importance of counterion identification in synthesized sulfated phenolics cannot be overstated, as misassignment remains common in the literature. Comprehensive characterization including elemental analysis, IR spectroscopy, and careful NMR interpretation is essential to correctly identify potassium salts that are frequently formed during workup with potassium hydroxide [6].



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Figure 1: Comprehensive analytical workflow for sulfur-containing phenolic compounds from sample preparation to structural elucidation

Experimental Protocols and Synthesis Methods

Chemical Sulfation of Phenolic Compounds

Chemical sulfation provides a direct route to sulfated phenolic compounds, with several reagent systems available for introducing the sulfate moiety. The selection of appropriate sulfation conditions depends on the phenolic substrate, desired counterion, and stability considerations. The following protocol describes a generalized approach for chemical sulfation adapted from methods used for phenolic acids [6]:

Reagents and Materials:

- Phenolic substrate (1.0 mmol)
- Sulfur trioxide-pyridine complex (SO₃·pyridine, 1.2-2.0 equiv.)
- Anhydrous pyridine (10 mL per mmol substrate)
- Potassium hydroxide solution (1M in methanol/water)
- Diethyl ether or dichloromethane for precipitation
- Rotary evaporator with temperature control

Procedure:

- Dissolve the phenolic compound in anhydrous pyridine under inert atmosphere (argon or nitrogen).
- Add sulfur trioxide-pyridine complex in one portion and stir at room temperature or elevated temperature (25-60°C) monitoring reaction progress by TLC or LC-MS.
- Upon completion (typically 2-24 hours), cool the reaction mixture to 0°C and carefully add 1M KOH solution until pH 8-9 is reached.
- Remove pyridine under reduced pressure at temperatures below 40°C.
- Precipitate the product by adding diethyl ether or dichloromethane, then collect by filtration or centrifugation.
- Purify the crude product by recrystallization from appropriate solvent systems (e.g., methanol/ether) or by reversed-phase column chromatography.
- Characterize the product by LC-HRMS, NMR, and IR spectroscopy, paying particular attention to counterion identification.

Critical Notes:

- The strongly basic workup with potassium hydroxide typically generates dipotassium salts rather than free acid forms of phenolic acid sulfates.
- Steric hindrance around the phenolic hydroxyl significantly impacts reactivity, with ortho-substituted phenols often requiring extended reaction times or failing to react.
- Alternative sulfation reagents include SO₃·DMF, SO₃·NEt₃, and chlorosulfonic acid, each with distinct reactivity and purification considerations.
- Undesirable sulfonation of the aromatic ring can occur under aggressive conditions, which can be minimized by controlling temperature and reaction duration [6].

Enzymatic Sulfation Using Bacterial Sulfotransferases

Enzymatic sulfation offers regioselective modification under mild conditions, leveraging bacterial aryl sulfotransferases (AST) with practical sulfate donors. This method is particularly valuable for complex or

polyfunctional substrates where chemical sulfation lacks selectivity. The following protocol utilizes aryl sulfotransferase from *Desulfitobacterium hafniense* with p-nitrophenyl sulfate (p-NPS) as sulfate donor [6]:

Reagents and Materials:

- Phenolic substrate (0.1-1.0 mmol)
- Recombinant aryl sulfotransferase (AST, 0.1-1.0 mg/mL)
- p-Nitrophenyl sulfate (p-NPS, 1.2-2.0 equiv.)
- Tris-HCl buffer (50 mM, pH 7.0-7.5)
- Magnesium chloride (1-5 mM)
- Ethyl acetate for extraction
- Purification materials (HPLC, column chromatography)

Procedure:

- Prepare the reaction mixture containing phenolic substrate (0.1-1.0 mM), p-NPS (1.2-2.0 equiv.), and MgCl₂ (1-5 mM) in Tris-HCl buffer (50 mM, pH 7.0-7.5).
- Initiate the reaction by adding aryl sulfotransferase (0.1-1.0 mg/mL final concentration).
- Incubate at 30-37°C with gentle agitation for 2-12 hours, monitoring progress by HPLC or TLC.
- Terminate the reaction by heat inactivation (70°C, 10 min) or acidification.
- Extract the sulfated product using ethyl acetate or purify directly by reversed-phase HPLC.
- Concentrate under reduced pressure and characterize the product by appropriate analytical methods.

Critical Notes:

- Enzymatic sulfation works efficiently for dihydroxyphenolic acids but may fail with monohydroxylated substrates due to potential enzyme inhibition.
- Alternative sulfate donors include N-hydroxysuccinimide sulfate, which may improve conversion for challenging substrates.
- The mild conditions preserve acid-labile functional groups and maintain stereochemical integrity.
- Purification can be challenging due to the high polarity of sulfated products; reversed-phase chromatography with volatile buffers is recommended.

Table 2: Comparison of Sulfation Methods for Phenolic Compounds

Parameter	Chemical Sulfation	Enzymatic Sulfation
Typical Reagents	SO ₃ -pyridine, SO ₃ -DMF, chlorosulfonic acid	Aryl sulfotransferase, p-nitrophenyl sulfate

Parameter	Chemical Sulfation	Enzymatic Sulfation
Reaction Conditions	Anhydrous pyridine, 25-60°C	Aqueous buffer, pH 7.0-7.5, 30-37°C
Regioselectivity	Low to moderate, depends on sterics	High, enzyme-dependent
Functional Group Tolerance	Limited by harsh conditions	Excellent, preserves labile groups
Typical Yields	24-44% for phenolic acids	Variable, often high for compatible substrates
Purification Challenges	Removal of inorganic salts, polar products	High polarity, aqueous conditions
Counterion Issues	Potassium salts commonly formed	Ammonium or sodium salts typically obtained

Therapeutic Applications and Drug Design Considerations

Cancer Therapy and Chemosensitization

Sulfur-containing phenolic compounds show significant promise in oncology, both as direct anticancer agents and as chemosensitizers that reverse drug resistance in refractory tumors. Their ability to modulate the Keap1/Nrf2 pathway presents a dual opportunity: Nrf2 activation can protect normal tissues during chemotherapy, while Nrf2 inhibition may sensitize resistant tumors that exploit this pathway for survival. The **context-dependent modulation** of Nrf2 signaling requires careful compound selection and dosing strategies to achieve therapeutic benefits [7].

Key applications in cancer therapy include:

- **Chemoprevention:** Activation of Nrf2-mediated cytoprotection in normal tissues to prevent carcinogenesis, particularly valuable for high-risk populations.

- **Chemosensitization:** Inhibition of overactive Nrf2 in resistant tumors to restore sensitivity to conventional chemotherapeutics including cisplatin, doxorubicin, and 5-fluorouracil.
- **Metastasis Suppression:** Interference with invasion and migration pathways through modulation of MMP expression and epithelial-mesenchymal transition (EMT) processes.
- **Angiogenesis Inhibition:** Suppression of tumor vasculature development via interference with VEGF signaling and HIF-1 α stabilization.

The chemosensitization potential of sulfur-phenolic compounds is particularly valuable in addressing multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein. These compounds can downregulate transporter expression and function, increasing intracellular accumulation of chemotherapeutic agents. Additionally, their anti-inflammatory properties through TLR/NF- κ B/NLRP pathway modulation further contribute to overcoming microenvironment-mediated resistance mechanisms [8].

Strategic Incorporation in Drug Design

The intentional incorporation of sulfur into phenolic scaffolds represents a sophisticated drug design strategy to enhance pharmaceutical properties and biological activity. Sulfur-containing motifs impart distinct characteristics that can be leveraged to optimize drug candidates:

- **Bioavailability Enhancement:** Sulfuration can significantly modify log P values, membrane permeability, and solubility, addressing key limitations of natural phenolics. Sulfate conjugation increases aqueous solubility for parenteral formulations, while thioether incorporation can enhance oral bioavailability.
- **Metabolic Stability:** Strategic placement of sulfur atoms can block sites of rapid phase I and II metabolism, extending plasma half-life and improving exposure. Sulfur-based bioisosteres can replace metabolically labile functionalities while maintaining target interactions.
- **Target Engagement:** Sulfur functionalities enable unique binding interactions with biological targets, including coordinate covalent bonds with metal ions, disulfide exchanges with protein thiols, and hydrophobic interactions with enzyme pockets.
- **Prodrug Development:** Sulfate esters serve as effective prodrug strategies for phenolic compounds, protecting the active phenol during absorption and distribution, with enzymatic hydrolysis releasing the active compound at the site of action.

The privileged status of sulfur-containing motifs in medicinal chemistry is evidenced by their presence in numerous approved drugs across therapeutic areas. Recent advances in synthetic methodology have

expanded access to diverse sulfur functionalities, enabling more systematic exploration of structure-activity relationships in phenolic scaffolds [2].

Table 3: Therapeutic Applications of Sulfur-Containing Phenolic Compounds

Therapeutic Area	Molecular Targets	Biological Effects	Representative Compounds
Oncology	Nrf2, Keap1, NF- κ B, TLR/NLRP	Chemoprevention, chemosensitization, apoptosis induction	Sulfur-containing phenolic derivatives, synthetic thiosulfonates
Neurodegenerative Diseases	Oxidative stress, neuroinflammation	Neuroprotection, cognitive enhancement, protein aggregation reduction	Sulfoxide-containing phenolics from fungi
Cardiovascular Diseases	Vascular inflammation, oxidative stress	Endothelial protection, atherosclerosis prevention, platelet aggregation inhibition	Sulfated phenolic acids, alkyl phenols
Metabolic Disorders	Inflammation, oxidative stress	Insulin sensitization, lipid metabolism regulation	Sulfur-containing phenolic compounds
Infectious Diseases	Microbial enzymes, biofilm formation	Antimicrobial, antibiofilm, antiviral activity	Sulfated phenolics from seaweeds

Conclusion and Future Perspectives

Sulfur-containing phenolic compounds represent a chemically diverse and biologically promising class of molecules with significant potential for pharmaceutical development. Their unique mechanisms of action, particularly through modulation of the Keap1/Nrf2 pathway and related redox signaling networks, position them as valuable candidates for addressing challenging therapeutic areas including chemoresistant cancers, neurodegenerative diseases, and chronic inflammatory conditions. The **strategic integration** of sulfur into

phenolic scaffolds enhances not only their biological activity but also their drug-like properties, addressing key limitations of natural phenolics such as poor bioavailability and rapid metabolism.

Future research directions should focus on:

- **Synthetic Methodology Development:** Expanding the toolbox for regioselective sulfation and sulfur incorporation, particularly for complex polyphenolic scaffolds.
- **Target Deconvolution:** Systematic identification of molecular targets and signaling pathways beyond the established Nrf2 and NF- κ B systems.
- **Formulation Strategies:** Advanced delivery systems to overcome challenges associated with the high polarity of sulfated derivatives and stability concerns with certain sulfur functionalities.
- **Clinical Translation:** Well-designed preclinical and clinical studies to validate efficacy and safety, particularly for cancer chemosensitization and neuroprotection applications.
- **Sustainable Sourcing:** Exploration of underexploited sources including infesting seaweeds and agricultural by-products within circular economy frameworks [4].

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